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Compound of Interest

Compound Name: 6,7-Dihydro-4(5H)-benzofuranone

Cat. No.: B090815 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

heterocyclic ketone, 6,7-Dihydro-4(5H)-benzofuranone. The information presented herein is

essential for the accurate identification, characterization, and quality control of this compound

in research and development settings. This document details the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols

utilized for their acquisition.

Chemical Structure and Properties
6,7-Dihydro-4(5H)-benzofuranone is a bicyclic organic compound with the chemical formula

C₈H₈O₂ and a molecular weight of 136.15 g/mol .[1][2] Its structure consists of a furan ring

fused to a cyclohexanone ring.

Structure Diagram

A 2D representation of the molecular structure of 6,7-Dihydro-4(5H)-benzofuranone.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 6,7-Dihydro-4(5H)-
benzofuranone.
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Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

Data not available

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

Data not available

Table 4: Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Assignment

Data not available

Note: Specific experimental spectroscopic data for 6,7-Dihydro-4(5H)-benzofuranone is not

readily available in public databases. The tables are provided as a template for data

presentation.

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data

presented. These methods are standard for the analysis of organic compounds of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Sample Preparation:

Approximately 5-10 mg of the purified 6,7-Dihydro-4(5H)-benzofuranone sample is

dissolved in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical

shift referencing (δ 0.00 ppm).

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key

parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to

obtain a good signal-to-noise ratio, and a relaxation delay of at least 1 second.

¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse

sequence to simplify the spectrum to single lines for each unique carbon atom. A wider

spectral width (e.g., 0-220 ppm) is used.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to the internal TMS standard.

Workflow for NMR Data Acquisition and Processing
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Sample Preparation

Data Acquisition

Data Processing

Dissolve Sample in CDCl3

Add TMS Standard

Transfer to NMR Tube

Acquire 1H FID Acquire 13C FID

Fourier Transform

Phase Correction

Baseline Correction

Reference to TMS

Final Spectra
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Spectroscopic Data

Structural Information

NMR Data
(Chemical Shifts, Coupling)

Carbon-Hydrogen Framework

IR Data
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Functional Groups (e.g., C=O)

MS Data
(Molecular Ion, Fragments)

Molecular Weight and Formula

Molecular Structure

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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